molecular formula C14H13F2NO3S2 B2530059 N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034596-55-7

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2530059
CAS No.: 2034596-55-7
M. Wt: 345.38
InChI Key: KGFRGBKJAKQJFU-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide is a chemical research compound designed for laboratory investigations. This hybrid molecule incorporates a 2,6-difluorobenzenesulfonamide moiety, a structure known in medicinal chemistry for its role as an inhibitor of carbonic anhydrase II . This mechanism is of research interest for understanding enzyme function and exploring potential pathways in various biological processes. The molecule is further functionalized with a 5-acetylthiophene group, which can serve as a versatile handle for further chemical modification and synthesis, making it a valuable intermediate for generating novel compounds for structure-activity relationship (SAR) studies. Researchers can utilize this chemical in developing new synthetic methodologies or as a building block in pharmaceutical research. The compound is provided with a certificate of analysis to ensure identity and purity. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S2/c1-9(18)13-6-5-10(21-13)7-8-17-22(19,20)14-11(15)3-2-4-12(14)16/h2-6,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFRGBKJAKQJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes electrophilic substitution at the α-position due to its electron-rich aromatic system. To introduce the acetyl group at the 5-position:

Procedure

  • Dissolve thiophene (10 mmol) in dry dichloromethane (DCM) under nitrogen.
  • Add acetyl chloride (12 mmol) and aluminum chloride (12 mmol) at 0°C.
  • Stir at room temperature for 6 hours. Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 9:1) to isolate 5-acetylthiophene-2-carbaldehyde .

Yield : 78%.

Ethylamine Linker Installation

The aldehyde intermediate is converted to an ethylamine via a reductive amination strategy:

Procedure

  • React 5-acetylthiophene-2-carbaldehyde (5 mmol) with 2-aminoethanol (6 mmol) in methanol.
  • Add sodium cyanoborohydride (6 mmol) and stir at 60°C for 12 hours.
  • Purify via recrystallization (ethanol/water) to obtain 2-(5-acetylthiophen-2-yl)ethylamine .

Yield : 65%.

Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

Sulfonation of 1,3-Difluorobenzene

Procedure

  • Add 1,3-difluorobenzene (10 mmol) to fuming sulfuric acid (20% SO3) at 0°C.
  • Heat to 100°C for 4 hours. Pour into ice, extract with DCM, and neutralize to isolate 2,6-difluorobenzenesulfonic acid .

Yield : 82%.

Chlorination with Phosphorus Pentachloride

Procedure

  • Reflux 2,6-difluorobenzenesulfonic acid (5 mmol) with PCl5 (15 mmol) in thionyl chloride (10 mL) for 2 hours.
  • Distill under reduced pressure to obtain 2,6-difluorobenzenesulfonyl chloride .

Yield : 90%.

Sulfonamide Coupling Reaction

Reaction Optimization

The sulfonyl chloride reacts with the ethylamine derivative in the presence of a base to scavenge HCl.

Procedure

  • Dissolve 2-(5-acetylthiophen-2-yl)ethylamine (5 mmol) in dry tetrahydrofuran (THF).
  • Add 2,6-difluorobenzenesulfonyl chloride (5.5 mmol) and triethylamine (6 mmol) dropwise at 0°C.
  • Stir at room temperature for 6 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (DCM:methanol = 95:5).

Yield : 72%.

Comparative Analysis of Bases

Base Solvent Temperature Yield
Triethylamine THF 25°C 72%
Pyridine DCM 0°C → 25°C 68%
NaHCO3 H2O/THF 25°C 58%

Triethylamine in THF provided optimal yield due to efficient HCl absorption and solubility.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.02 (s, 1H, SO2NH), 7.58–7.45 (m, 2H, Ar-F), 7.21 (d, J = 3.6 Hz, 1H, thiophene), 6.98 (d, J = 3.6 Hz, 1H, thiophene), 3.62 (t, J = 6.8 Hz, 2H, CH2NH), 2.94 (t, J = 6.8 Hz, 2H, CH2CO), 2.51 (s, 3H, COCH3).
  • LC-MS : m/z 385.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30) showed >98% purity, confirming minimal side products.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the amine on Wang resin and performing stepwise coupling reduced purification steps but lowered yield (54%) due to incomplete resin cleavage.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) increased yield to 80%, demonstrating reduced reaction time.

Challenges and Mitigation Strategies

  • Regioselectivity in Friedel-Crafts : Competing acetylation at the 4-position was minimized using excess AlCl3.
  • Amine Oxidation : Conducting reactions under nitrogen prevented amine degradation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene ring and the sulfonamide group may interact with enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The compound shares structural homology with several sulfonamide-based inhibitors and impurities, differing primarily in substituents and functional groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Target/Activity Reference
N-(2-(5-Acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide (Target) C₁₅H₁₄F₂N₂O₃S₂* ~392.4 5-Acetylthiophen-2-yl ethyl Hypothesized kinase/HDAC inhibition N/A
Dabrafenib Impurity (N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-...) C₁₈H₁₁ClF₃N₃O₃S 441.81 2-Chloropyrimidin-4-yl acetyl, fluorophenyl BRAF inhibitor impurity
B-Raf Inhibitor (N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-...}) C₂₄H₂₂F₃N₅O₂S 513.52 Pyrimidinyl, tert-butyl thiazole BRAF/MEK inhibition (cancer therapy)
SI-613 (Hyaluronic acid-diclofenac conjugate) Variable ~800–1000 Diclofenac linked to hyaluronic acid Anti-inflammatory (osteoarthritis)
N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluoro... C₁₈H₁₇F₂N₃O₂S₂ 409.5 Cyclopropylpyrazole, thiophene Undisclosed (structural analogue)

Pharmacological and Functional Comparisons

  • BRAF/HDAC Dual Inhibitors: Compounds like the B-Raf inhibitor in and feature pyrimidine/thiazole substituents, enabling potent BRAF kinase inhibition (IC₅₀ values in nM range) .
  • Dabrafenib Derivatives : The dabrafenib impurity () shares the 2,6-difluorobenzenesulfonamide core but substitutes the thiophene with a chloropyrimidine. This difference reduces solubility (freely soluble in acetonitrile ) compared to thiophene-containing analogues, which may exhibit better aqueous solubility due to polar acetyl groups.
  • Anti-Inflammatory Agents : SI-613 () demonstrates prolonged anti-inflammatory effects via sustained diclofenac release. While the target compound lacks a conjugated polymer, its acetylthiophene moiety could similarly modulate drug release kinetics .

Key Research Findings

Substituent-Driven Activity : Pyrimidine and thiazole substituents (e.g., in B-Raf inhibitors) correlate with high kinase affinity, while thiophene derivatives may prioritize solubility and metabolic stability .

Pharmacokinetics : The acetyl group in the target compound could enhance oral bioavailability compared to chlorinated analogues, as seen in dabrafenib impurities .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide is a sulfonamide compound notable for its potential applications in medicinal chemistry, particularly in anti-inflammatory and analgesic drug development. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a difluorobenzene moiety, and an acetylthiophenyl group. The unique combination of these functional groups suggests diverse biological interactions:

  • Sulfonamide Group : Known for its ability to participate in nucleophilic substitution reactions.
  • Difluorobenzene Moiety : Can undergo electrophilic aromatic substitution.
  • Acetylthiophenyl Group : Engages in reactions typical of thiophene derivatives, such as oxidation and coupling reactions.

Research indicates that this compound may modulate biological pathways primarily through:

  • Enzyme Inhibition : The compound has shown potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, mediating pain and inflammation.

Anti-inflammatory and Analgesic Properties

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:

  • In Vivo Studies : Animal models have shown that administration of sulfonamide derivatives led to a marked decrease in inflammation markers.
  • Cell Culture Studies : In vitro assays have indicated that the compound reduces cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, potential anticancer
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamideStructureAnticancer, anti-inflammatory
2-AcetylthiopheneStructureFlavoring agent; less studied for medicinal use

Case Studies

  • Case Study on Inflammation :
    • A study evaluated the effects of sulfonamides on carrageenan-induced paw edema in rats. Results indicated a significant reduction in edema size compared to control groups.
  • Case Study on Cancer Cell Lines :
    • Research involving various thiophene derivatives showed promising cytotoxic activity against breast cancer cell lines, suggesting that modifications to the thiophene structure could enhance efficacy.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this sulfonamide derivative?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity, especially given the compound’s sensitivity to degradation under light or humidity .
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C/¹⁹F) resolves structural features like the acetylthiophen-ethyl moiety and difluorobenzenesulfonamide group. Fluorine-specific NMR settings are advised due to the presence of two fluorine atoms .
  • Mass Spectrometry (MS) (ESI-QTOF) confirms molecular weight (theoretical ~519.56 g/mol for Dabrafenib analogs) and detects impurities from synthetic intermediates .

Q. What is the hypothesized mechanism of action for this compound in kinase inhibition?

Methodological Answer:

  • The compound likely acts as an ATP-competitive B-Raf inhibitor , binding to the kinase domain’s hydrophobic pocket. This is inferred from structural analogs like Dabrafenib, which target V600E-mutated B-Raf by stabilizing the inactive αC-helix conformation .
  • Validate via kinase selectivity profiling (e.g., Eurofins KinaseProfiler™) to rule off-target effects on MEK or EGFR, which are common in combination therapies .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert gas (argon) at -20°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonamide group or acetylthiophen degradation .
  • Handling : Use spark-free tools and anti-static equipment due to flammability risks (H228 classification) .

Advanced Research Questions

Q. How can experimental designs address contradictory efficacy data in BRAF-mutated vs. wild-type cancer models?

Methodological Answer:

  • Employ isogenic cell line pairs (e.g., BRAF V600E vs. wild-type) to isolate mutation-specific effects. Use dose-response curves (IC₅₀) and phospho-ERK Western blotting to confirm target engagement .
  • For in vivo contradictions, integrate tumor microenvironment analysis (e.g., IHC for stromal markers) to assess if fibroblast interactions modulate drug resistance .

Q. What strategies optimize this compound’s synergy with MEK/EGFR inhibitors in combination therapy studies?

Methodological Answer:

  • Use Chou-Talalay combination index (CI) assays to determine synergistic ratios (e.g., 1:1 molar ratio with MEK inhibitor trametinib) .
  • Design sequential dosing regimens (B-Raf inhibitor → MEK inhibitor) to mitigate paradoxical ERK activation in wild-type BRAF tumors .

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) profiles between rodent and primate models?

Methodological Answer:

  • Conduct allometric scaling with species-specific cytochrome P450 (CYP3A4/5) activity adjustments to account for metabolic differences.
  • Use radiolabeled analogs (¹⁴C-tagged sulfonamide) to track tissue distribution and metabolite formation .

Q. What computational methods predict resistance mutations arising from prolonged exposure to this compound?

Methodological Answer:

  • Perform molecular dynamics simulations to map energy landscapes of B-Raf binding pockets under drug pressure. Focus on gatekeeper residues (e.g., T529) that may acquire mutations .
  • Validate predictions with CRISPR-Cas9 mutagenesis libraries in 3D tumor spheroids .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in aqueous vs. DMSO-based assays?

Methodological Answer:

  • Solubility-by-design : Use co-solvency approaches (e.g., PEG-400/water mixtures) to mimic physiological conditions. Avoid pure DMSO, which overestimates solubility by disrupting crystallinity .
  • Thermodynamic solubility assays (shake-flask method) provide more clinically relevant data than kinetic measurements .

Q. Why do in vitro cytotoxicity results fail to correlate with in vivo tumor regression?

Methodological Answer:

  • Evaluate plasma protein binding (e.g., via equilibrium dialysis) to quantify free drug availability. High albumin binding (>95%) may reduce efficacy in vivo despite potent in vitro activity .
  • Incorporate PK/PD modeling to align exposure thresholds (AUC/MIC) with tumor shrinkage metrics .

Synthesis & Optimization

Q. What steps improve yield in the final sulfonamide coupling reaction?

Methodological Answer:

  • Optimize Schotten-Baumann conditions : Use Et₃N as a base in THF/water biphasic systems to enhance nucleophilic displacement of the sulfonyl chloride intermediate .
  • Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted acetylthiophen-ethylamine byproducts .

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